molecular formula C10H7F2NO B8281244 (5,7-Difluoroquinolin-6-yl)methanol

(5,7-Difluoroquinolin-6-yl)methanol

Cat. No.: B8281244
M. Wt: 195.16 g/mol
InChI Key: CWJCUTUFHRYQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,7-Difluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative characterized by two fluorine atoms at positions 5 and 7 of the quinoline core and a hydroxymethyl group (-CH2OH) at position 4. The fluorine substituents enhance electronegativity and influence electronic properties, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents like methanol.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

(5,7-difluoroquinolin-6-yl)methanol

InChI

InChI=1S/C10H7F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-4,14H,5H2

InChI Key

CWJCUTUFHRYQEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)CO)F

Origin of Product

United States

Comparison with Similar Compounds

2-(5,7-Difluoroquinolin-6-yl)acetic Acid

  • Structure: Shares the 5,7-difluoroquinoline core but substitutes the hydroxymethyl group with an acetic acid (-CH2COOH) moiety.
  • Molecular Formula: C11H7F2NO2
  • Molecular Weight : 223.18 g/mol
  • Reactivity: The -COOH group may participate in salt formation or esterification, offering versatility in synthetic modifications.

Methyl 2-(3-Cyclohexyl-5,7-difluoroquinolin-6-yl)acetate

  • Structure: Features a methyl ester (-CH2COOCH3) at position 6 and a cyclohexyl group at position 3 of the quinoline core.
  • Key Differences :
    • The ester group reduces polarity compared to the hydroxymethyl or carboxylic acid groups, enhancing lipid solubility.
    • The bulky cyclohexyl substituent may sterically hinder interactions with biological targets but improve thermal stability.
  • Applications: Potential use in hydrophobic drug delivery systems or as a fluorescent tag in non-polar environments .

ZWZ-3 (Fluorescent Probe)

  • Structure: A triazole-linked quinoline derivative synthesized via Cs2CO3-mediated coupling and acetylation (Fig. 1A) .
  • Key Differences: Optical Properties: Exhibits strong fluorescence in methanol, PBS, and fetal bovine serum (FBS) (Fig. 1B–C), suggesting utility in biological imaging. Stability: Stable in physiological media, unlike (5,7-Difluoroquinolin-6-yl)methanol, which may degrade in aqueous conditions.
  • Applications : Validated as a fluorescent probe for cellular studies .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C10H7F2NO 195.17 -CH2OH, -F (5,7) Polar, moderate solubility in methanol
2-(5,7-Difluoroquinolin-6-yl)acetic Acid C11H7F2NO2 223.18 -CH2COOH, -F (5,7) High polarity, acidic
Methyl 2-(3-cyclohexyl-5,7-difluoroquinolin-6-yl)acetate C19H20F2NO2 340.37 -CH2COOCH3, -F (5,7), cyclohexyl Lipophilic, sterically hindered
ZWZ-3 Not specified Not specified Triazole, acetyl Fluorescent, serum-stable

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